Bupropion hydrochloride

Pharmaceutical formulation Stability Salt screening

Procure the pharmacopoeial-grade racemic bupropion hydrochloride (CAS 31677-93-7)—the only salt form with established USP monographs and defined polymorphic identity. Substitution with hydrobromide salts or isolated enantiomers is inadvisable: stereoselective metabolism via CYP2B6 yields distinct active metabolite profiles (threohydrobupropion, hydroxybupropion) that critically impact clinical efficacy, DDI risk, and regulatory acceptance. This specific hydrochloride racemate is the validated probe substrate for CYP2B6 phenotyping (FDA-recommended) and the proven active comparator in MDD and smoking cessation trials. For reproducible research, quality control, and ANDA development, insist on CAS 31677-93-7.

Molecular Formula C13H19Cl2NO
Molecular Weight 276.20 g/mol
CAS No. 31677-93-7
Cat. No. B195611
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBupropion hydrochloride
CAS31677-93-7
SynonymsAmfebutamone hydrochloride;  1-(3-Chlorophenyl)-2-[(1,1-dimethylethyl)amino]-1-propanone hydrochloride;  2-tert-Butylamino-1-(3-chlorophenyl)-propan-1-one hydrochloride;  Aplenzin Hydrochloride;  Bupropion SR Hydrochloride;  Elontril Hydrochloride;  α-(tert-Butylamin
Molecular FormulaC13H19Cl2NO
Molecular Weight276.20 g/mol
Structural Identifiers
SMILESCC(C(=O)C1=CC(=CC=C1)Cl)NC(C)(C)C.Cl
InChIInChI=1S/C13H18ClNO.ClH/c1-9(15-13(2,3)4)12(16)10-6-5-7-11(14)8-10;/h5-9,15H,1-4H3;1H
InChIKeyHEYVINCGKDONRU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 1 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceWhite to Off-White Solid

Structure & Identifiers


Interactive Chemical Structure Model





Bupropion Hydrochloride (CAS 31677-93-7): Procurement Specifications and Scientific Baseline for an Atypical Antidepressant


Bupropion hydrochloride (CAS 31677-93-7) is the hydrochloride salt form of bupropion, an aminoketone antidepressant classified as a norepinephrine-dopamine reuptake inhibitor (NDRI). It is approved for the treatment of major depressive disorder (MDD) and as an aid to smoking cessation [1]. The compound is a racemic mixture of (R)- and (S)-enantiomers, with a molecular formula of C₁₃H₁₈ClNO·HCl and a molecular weight of 276.2 g/mol [2]. Comprehensive analytical profiles, including spectroscopic and structural data, are established in pharmacopoeial monographs such as the United States Pharmacopeia (USP), which specifies quality standards for the pure substance and its formulated products [3].

Why Bupropion Hydrochloride (CAS 31677-93-7) Cannot Be Simply Substituted with Alternate Salt Forms or Chiral Isomers in R&D and Manufacturing


Substituting bupropion hydrochloride with another salt form (e.g., hydrobromide) or an isolated enantiomer is not a straightforward interchange due to critical differences in stability, pharmacokinetics, and biological activity. Patent data explicitly claims that bupropion hydrobromide formulations possess enhanced stability compared to otherwise equivalent bupropion hydrochloride compositions, with differences manifesting under accelerated storage conditions [1]. Furthermore, the metabolism of bupropion is highly stereoselective; the clearance of the (R)- and (S)-enantiomers proceeds via distinct pathways, leading to different proportions of active metabolites such as threohydrobupropion and hydroxybupropion [2]. These metabolite profiles are directly linked to clinical efficacy and the potential for drug-drug interactions, meaning a change in the parent salt or chiral composition can fundamentally alter the pharmacological and toxicological profile [3]. Therefore, for research consistency, regulatory compliance, and predictable clinical outcomes, procuring the specific salt form and racemic mixture defined in established specifications is non-negotiable.

Quantitative Differentiation Evidence for Bupropion Hydrochloride (CAS 31677-93-7) vs. In-Class Alternatives and Salt Forms


Salt Form Stability: Bupropion Hydrobromide vs. Hydrochloride under Accelerated Conditions

Bupropion hydrobromide salt formulations are claimed to possess enhanced stability compared to otherwise equivalent bupropion hydrochloride compositions. Patent disclosures specify that these stability advantages are observable when compositions are stored for at least 3 months and/or at least 6 months at 40°C [1]. This directly informs formulation development and procurement decisions when long-term shelf-life is a primary concern.

Pharmaceutical formulation Stability Salt screening

Enantiomer Pharmacodynamics: Equivalent Potency of Bupropion Hydrochloride Enantiomers in Behavioral Models

The enantiomers of bupropion were synthesized and directly compared with the racemate in both the tetrabenazine-induced sedation model and an assay for inhibition of biogenic amine uptake. The study concluded that no significant differences were found in their potencies [1]. This finding justifies the use of the racemic mixture (bupropion hydrochloride) as the therapeutically active agent, rather than an optically pure isomer, as there is no demonstrated efficacy advantage to single enantiomer selection.

Chiral pharmacology Antidepressant activity Behavioral pharmacology

CYP2D6 Inhibition Potency: Parent Compound vs. Metabolites in Human Liver Microsomes

The strong clinical interaction of bupropion with CYP2D6 substrates is not primarily due to the parent compound. In vitro studies using human liver microsomes (HLMs) demonstrate that bupropion itself is a weak inhibitor, with reported IC50 values ranging from 18 to 79 µM and a Ki of approximately 21 µM [1]. In contrast, its metabolite erythrohydrobupropion (EHBUP) is a far more potent inhibitor, with a Ki value for racemic EHBUP being 5.5- to 13-fold lower than that of other metabolites like threohydrobupropion and hydroxybupropion [2]. This stark difference in inhibitory potency is essential for understanding and predicting clinical drug-drug interactions.

Drug-drug interaction CYP2D6 Metabolism

Polymorphic Forms: Thermodynamic Stability of Bupropion Hydrochloride Form 1 vs. Form 2

Bupropion hydrochloride exhibits polymorphism. A new polymorphic form, designated Form 2, was discovered and structurally characterized. X-ray powder diffraction analysis revealed that Form 2 crystallizes in the orthorhombic space group Pbca, distinct from the monoclinic Form 1 (space group P2₁/c) [1]. Quantum mechanical calculations using density functional theory (DFT) methods were employed to compare the relative thermodynamic stability of the two crystalline phases [2]. Understanding which form is thermodynamically stable under specific conditions is critical for manufacturing and formulation, as phase transitions can alter solubility, dissolution rate, and ultimately, bioavailability.

Solid-state chemistry Polymorphism Crystallography

Clinical Efficacy Benchmarking: Bupropion Hydrochloride XL vs. Escitalopram in Major Depressive Disorder

In a randomized, double-blind, non-inferiority trial conducted in Chinese patients with Major Depressive Disorder (N=538), the efficacy of bupropion hydrochloride extended-release (XL) was directly compared to that of escitalopram, a common first-line SSRI. The study's conclusion was that the efficacy of bupropion XL was non-inferior to that of escitalopram [1]. This provides a quantitative, clinical benchmark for the compound's therapeutic performance against a well-characterized alternative, supporting its selection in clinical research and practice.

Clinical trial Antidepressant efficacy Major Depressive Disorder

Optimal Research and Industrial Application Scenarios for Bupropion Hydrochloride (CAS 31677-93-7) Based on Quantitative Evidence


Standardized Reference Material for Pharmacopoeial and Quality Control Testing

Given its well-defined analytical profile and inclusion in official pharmacopoeial monographs [5], bupropion hydrochloride (CAS 31677-93-7) is an ideal candidate for use as a USP Reference Standard. Its application is specifically intended for quality tests and assays in the pharmaceutical industry, including the verification of identity, purity, and content in finished dosage forms like extended-release tablets . The availability of a well-characterized, polymorphically defined form ensures the accuracy and reliability of these critical quality control measures.

Probe Substrate for CYP2B6 Activity in Drug-Drug Interaction (DDI) Studies

Bupropion hydroxylation is a well-established and selective in vitro and in vivo probe reaction for cytochrome P450 2B6 (CYP2B6) activity [5]. Its specific metabolism by this enzyme makes it a recommended sensitive substrate for clinical DDI studies by regulatory bodies like the FDA . Researchers investigating potential drug interactions involving the CYP2B6 pathway can confidently use bupropion hydrochloride as a tool compound, with established Ki and IC50 values for reference [4].

Clinical Trial Comparator Arm for Antidepressant or Smoking Cessation Studies

The demonstrated non-inferiority of bupropion hydrochloride XL to escitalopram in treating MDD [5] and its established use as an active control in smoking cessation trials against agents like varenicline position it as a scientifically sound and clinically relevant comparator. Its well-documented efficacy and safety profile make it an excellent benchmark for evaluating novel therapeutic candidates for depression, nicotine dependence, and potentially other neuropsychiatric conditions.

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